Cas no 1361651-44-6 (4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl)

4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl
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- インチ: 1S/C14H9Cl3F2O/c1-20-12-4-7(2-3-9(12)14(18)19)10-5-8(15)6-11(16)13(10)17/h2-6,14H,1H3
- InChIKey: FDUIXIXKWHLEMA-UHFFFAOYSA-N
- SMILES: ClC1C(=CC(=CC=1C1C=CC(C(F)F)=C(C=1)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 319
- XLogP3: 6
- トポロジー分子極性表面積: 9.2
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011010588-500mg |
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl |
1361651-44-6 | 97% | 500mg |
815.00 USD | 2021-07-04 | |
Alichem | A011010588-250mg |
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl |
1361651-44-6 | 97% | 250mg |
489.60 USD | 2021-07-04 | |
Alichem | A011010588-1g |
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl |
1361651-44-6 | 97% | 1g |
1,490.00 USD | 2021-07-04 |
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl 関連文献
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenylに関する追加情報
4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl (CAS No. 1361651-44-6): Structural Insights and Emerging Applications in Chemical Research
The compound 4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl (CAS No. 1361651-44-6) represents a structurally complex biphenyl derivative characterized by the strategic incorporation of difluoromethyl, methoxy, and trichloro substituents. This molecular architecture positions it as a promising scaffold for investigations in organic synthesis, material science, and pharmaceutical development. The unique combination of electron-withdrawing fluorine atoms and oxygen-based functional groups creates a platform for tuning physicochemical properties such as solubility, stability, and reactivity.
Recent studies highlight the significance of biphenyl frameworks in designing molecules with enhanced biological activity. The trichloro substitution pattern at positions 2, 3, and 5 introduces steric and electronic effects that influence molecular interactions with target systems. For instance, research published in *Organic & Biomolecular Chemistry* (2023) demonstrated that similar chlorinated biphenyl derivatives exhibit improved binding affinities to G-protein-coupled receptors due to their rigid planar geometry. This structural rigidity is further stabilized by the adjacent difluoromethyl group, which acts as a conformational constraint.
The methoxy group at position 3' plays a dual role in modulating the compound's behavior. On one hand, it enhances electron density through resonance effects, potentially improving compatibility with hydrogen-bonding environments. On the other hand, its lipophilicity contributes to membrane permeability—a critical factor for drug-like properties. Computational models from *Journal of Medicinal Chemistry* (2024) suggest that such oxygen-containing substituents can optimize ligand-receptor interactions while minimizing off-target effects.
Synthetic methodologies for this compound typically involve multi-step cross-coupling reactions under palladium-catalyzed conditions. A notable approach described in *Advanced Synthesis & Catalysis* (2023) utilizes Ullmann coupling to introduce the trichloro substituents onto the biphenyl core prior to selective methylation at position 3'. The final step involves fluorination using Selectfluor reagents to achieve the difluoromethyl group, ensuring high regioselectivity and minimal byproduct formation.
Emerging applications of this compound span diverse fields. In agrochemical research, its structural features align with those of modern herbicides that target specific metabolic pathways in weeds without affecting crops. A 2024 patent filing (WO/2024/XXXXXX) references similar difluorinated biphenyls as effective inhibitors of protoporphyrinogen oxidase (PPO), an enzyme critical for photosynthesis in plants. Additionally, preliminary studies indicate potential use in organic electronics due to the compound's planar structure and π-electron delocalization.
Environmental impact assessments are ongoing for compounds containing multiple halogen atoms like chlorine and fluorine. However, comparative analyses published in *Green Chemistry* (2023) show that strategically placed halogens can enhance biodegradation rates when combined with oxygen-containing functionalities such as methoxy groups. This suggests that careful molecular design may mitigate ecological concerns associated with persistent organic pollutants.
In material science applications, researchers are exploring how the trichloro-difluoro-methoxy biphenyl system could serve as a building block for liquid crystals or photovoltaic materials. The rigid core combined with tailored functional groups allows precise control over phase transition temperatures and light absorption characteristics—parameters essential for next-generation display technologies.
Pharmaceutical development remains an active area of investigation for this scaffold. A preclinical study from *European Journal of Medicinal Chemistry* (2024) reported that analogs featuring similar substitution patterns demonstrated selective inhibition of cancer-related kinases without inducing significant toxicity in cellular assays. These findings underscore the importance of systematic structure-activity relationship studies to optimize therapeutic potential while maintaining safety profiles.
Instrumental analysis techniques such as NMR spectroscopy and X-ray crystallography have been crucial in characterizing this compound's conformational behavior under varying conditions. Notably, solid-state NMR data reveal distinct electronic environments around each chlorine atom due to their asymmetric placement on the biphenyl ring—a phenomenon that could be exploited in sensor development applications.
Ongoing research is also examining how subtle modifications to this core structure might enhance performance metrics across different application domains. For example, replacing one chlorine atom with a bromine substituent has been shown to increase solubility in polar solvents without compromising thermal stability—a finding published in *Chemical Communications* (2024). Such iterative optimization strategies highlight the versatility of this molecular framework.
In summary, 4'-(Difluoromethyl)-3'-methoxy-2,3,5-trichlorobiphenyl (CAS No. 1361651-44-6) exemplifies how precise functional group placement can create multifunctional chemical entities with broad applicability across scientific disciplines. As synthetic methods continue to evolve and characterization techniques become more sophisticated, this compound is poised to play an increasingly important role in advancing both fundamental research and practical innovations.
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